molecular formula C6H8F3N3 B1444830 (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanamine CAS No. 856696-07-6

(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanamine

Cat. No. B1444830
CAS RN: 856696-07-6
M. Wt: 179.14 g/mol
InChI Key: UVALCAJYDHOUCE-UHFFFAOYSA-N
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Description

“(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanamine” is a chemical compound with a molecular weight of 179.14 . The IUPAC name for this compound is “(1-(2,2,2-trifluoroethyl)-1H-pyrazol-5-yl)methanamine” and its InChI code is "1S/C6H8F3N3/c7-6(8,9)4-12-5(3-10)1-2-11-12/h1-2H,3-4,10H2" .


Molecular Structure Analysis

The InChI code for “(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanamine” is "1S/C6H8F3N3/c7-6(8,9)4-12-5(3-10)1-2-11-12/h1-2H,3-4,10H2" . This indicates that the compound contains six carbon atoms, eight hydrogen atoms, three fluorine atoms, and three nitrogen atoms.


Physical And Chemical Properties Analysis

“(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanamine” is a compound with a molecular weight of 179.14 . It is stored at room temperature and is shipped at normal temperature .

Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of compounds structurally related to (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanamine are a significant focus in scientific research. For instance, the ambient-temperature synthesis of novel N-pyrazolyl imines, similar in structure, demonstrates the potential for innovative synthetic routes in organic chemistry. These compounds are characterized using a variety of spectroscopic methods, providing a foundation for further chemical investigations (Becerra, Cobo, & Castillo, 2021).

Coordination Chemistry

In coordination chemistry, compounds with pyrazolyl methanamine ligands have been used to form complexes with metals like cobalt. These complexes exhibit diverse coordination geometries and potential catalytic properties, particularly in polymerization reactions, hinting at their utility in materials science and catalysis (Choi et al., 2015).

Trifluoromethylazoles Synthesis

Research on trifluoromethylazoles, which share a structural motif with the compound , showcases the exploration of novel synthetic pathways and their potential applications in pH measurement in biological media using 19F NMR spectroscopy. This highlights the intersection of organic synthesis, analytical chemistry, and potential biomedical applications (Jones et al., 1996).

Novel Heterocyclic Derivatives

The convergent synthesis of novel heterocyclic derivatives related to (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanamine demonstrates the ongoing interest in expanding the chemical space of organic compounds. These efforts are driven by the pursuit of new materials, pharmaceuticals, and agrochemicals, showcasing the compound's relevance to multiple fields of scientific inquiry (Bonacorso et al., 2016).

Antimicrobial and Anticancer Potential

The exploration of pyrazole derivatives for antimicrobial and anticancer applications underscores the biomedical relevance of compounds structurally related to (1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanamine. This research avenue highlights the potential of such compounds in therapeutic applications, emphasizing the importance of continued chemical synthesis and biological evaluation (Kumar et al., 2013).

Safety and Hazards

The compound “(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanamine” is classified as dangerous according to the GHS05 and GHS07 pictograms . The hazard statements associated with this compound are H302, H314, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8F3N3/c7-6(8,9)4-12-3-5(1-10)2-11-12/h2-3H,1,4,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVALCAJYDHOUCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CC(F)(F)F)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl)methanamine

CAS RN

856696-07-6
Record name [1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanamine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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